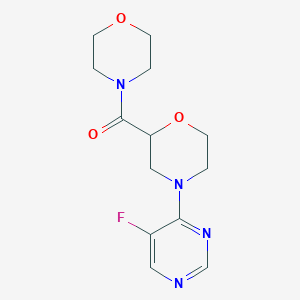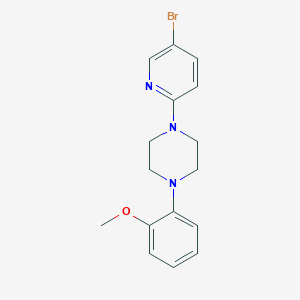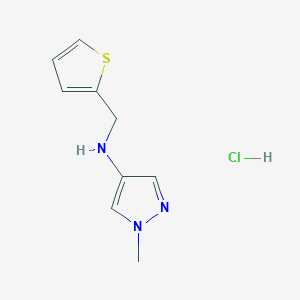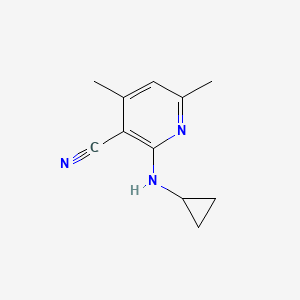
1-(difluoromethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with difluoromethyl, methyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through a fluorination reaction, while the phenylethyl group is added via a substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The phenylethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylethyl)-1H-pyrazol-4-amine
- 1-(Difluoromethyl)-3-methylpyrazole
Uniqueness
1-(Difluoromethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is unique due to the presence of both difluoromethyl and phenylethyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H16ClF2N3 |
|---|---|
Molecular Weight |
287.73 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c1-10-12(9-18(17-10)13(14)15)16-8-7-11-5-3-2-4-6-11;/h2-6,9,13,16H,7-8H2,1H3;1H |
InChI Key |
HVUNEDDDNIKNAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCCC2=CC=CC=C2)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12230965.png)
![3-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12230975.png)

![4-(4-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12231000.png)

![2-(2-Oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B12231021.png)
![6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12231027.png)
![2-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine](/img/structure/B12231035.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine](/img/structure/B12231041.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12231053.png)

![3-(3-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12231064.png)

![4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12231077.png)
